4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Drug design Physicochemical profiling

This benzothiazole sulfamoylbenzamide features a critical 6-ethoxy substitution with a predicted logP of ~4.06 and tPSA of 96 Ų. These parameters distinguish it from 4-methoxy or 6-chloro analogs, ensuring target-specific performance in solubility-permeability balanced enzyme inhibition assays. Avoid generic substitution—verify exact substitution to maintain SAR fidelity.

Molecular Formula C22H27N3O4S2
Molecular Weight 461.6
CAS No. 361158-59-0
Cat. No. B2365979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
CAS361158-59-0
Molecular FormulaC22H27N3O4S2
Molecular Weight461.6
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
InChIInChI=1S/C22H27N3O4S2/c1-4-13-25(14-5-2)31(27,28)18-10-7-16(8-11-18)21(26)24-22-23-19-12-9-17(29-6-3)15-20(19)30-22/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,24,26)
InChIKeyXYZIBIXXBBJSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 361158-59-0) Supplier Identity & Structural Baseline


4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 361158-59-0) is a synthetic N,N-disubstituted sulfamoylbenzamide containing a 6-ethoxy-1,3-benzothiazol-2-yl moiety. Its molecular formula is C22H27N3O4S2 (MW 461.6 g/mol) and it is catalogued under identifier EVT-2503053 for research use only . The compound belongs to a series of benzothiazole-bearing sulfamoylbenzamides prepared via a multi-step synthetic route and characterized by NMR and elemental analysis [1]. Its structural features—including the dipropylsulfamoyl group and the 6-ethoxy substituent on the benzothiazole ring—differentiate it from close analogs where the benzothiazole substitution pattern or the sulfamoyl N-alkyl groups are altered, potentially impacting physicochemical properties and binding interactions.

Why In-Class Benzothiazole Sulfonamide Analogs Cannot Substitute for 4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide


Sulfamoylbenzamide derivatives with benzothiazole scaffolds cannot be treated as interchangeable procurement items because relatively small structural modifications—such as altering the alkoxy group on the benzothiazole ring or changing the N-alkyl substituents—can produce measurable differences in logP, polar surface area, and hydrogen-bonding capacity, which in turn influence membrane permeability, solubility, and target-binding potential [1]. For example, replacing the 6-ethoxy group with a 4-methoxy substituent shifts the predicted logP from approximately 4.06 to 5.22 (ACD/Labs estimate), a >1 log-unit increase that would substantially alter lipophilicity-driven pharmacokinetic behavior . These differences make it critical to verify that the exact substitution pattern matches the structure-activity requirements of the intended assay or application; otherwise, generic substitution may lead to inconsistent or negative results.

Quantitative Differentiation Evidence for 4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide vs. Closest Analogs


Lipophilicity Comparison: 6-Ethoxy vs. 4-Methoxy Benzothiazole Analog

The target compound (6-ethoxy substitution) exhibits a computed logP of approximately 4.06 (ZINC15), while the 4-methoxy regioisomer shows a predicted logP of 5.22 (ACD/Labs Percepta). The ~1.16 log-unit difference indicates that the 6-ethoxy derivative is significantly less lipophilic, which may translate to higher aqueous solubility and reduced nonspecific protein binding in biological assays [1].

Lipophilicity Drug design Physicochemical profiling

Polar Surface Area Comparison: 6-Ethoxy vs. 4-Methoxy Benzothiazole Analog

The target compound has a topological polar surface area (tPSA) of 96 Ų (ZINC15), whereas the 4-methoxy analog is computed to have a tPSA of 88.16 Ų [1]. The higher tPSA of the 6-ethoxy derivative suggests a lower passive membrane permeability, which could reduce cellular uptake but also limit off-target intracellular accumulation.

Polar surface area Membrane permeability Blood-brain barrier

Hydrogen-Bond Donor Count and Solubility Potential

The target compound contains three hydrogen-bond donors (ZINC15), whereas the 4-methoxy analog has only one hydrogen-bond donor (ChemSpider). The additional donors in the 6-ethoxy derivative (likely originating from the sulfonamide NH and the amide NH) may enhance water solubility through increased hydrogen-bonding capacity with solvent molecules [1].

Hydrogen bonding Solubility Crystallinity

Rotatable Bond Count: Conformational Flexibility Index

The target compound possesses seven rotatable bonds (ZINC15), compared to nine rotatable bonds in the 4-methoxy analog (ChemSpider). Lower rotatable bond count reduces conformational entropy penalty upon target binding, which can favorably impact binding free energy [1].

Conformational flexibility Entropy Binding affinity

Molecular Weight Differential and Its Implications for Passive Diffusion

The molecular weight of the target compound is 461.6 g/mol, while that of the 4-methoxy analog is 447.57 g/mol. The additional 14.03 g/mol corresponds to the replacement of a methoxy group (-OCH3) with an ethoxy group (-OCH2CH3), which marginally increases molecular size and may slightly reduce passive diffusion rates through lipid bilayers .

Molecular weight Drug-likeness Passive permeability

Optimal Application Scenarios for 4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide Based on Differential Properties


In Vitro Biochemical Assays Requiring Balanced Lipophilicity and Solubility

The combination of moderate logP (~4.06) and elevated hydrogen-bond donor count (3) suggests that this compound maintains sufficient aqueous solubility while retaining membrane permeation ability. It is well-suited for enzyme inhibition assays (e.g., carbonic anhydrase or kinase panels) where both solubility and cellular entry are needed [1].

Structure-Activity Relationship (SAR) Studies Focusing on Benzothiazole Substitution Effects

Because the 6-ethoxy group provides a distinct physicochemical signature (tPSA = 96 Ų, logP = 4.06) compared to the 4-methoxy or 6-chloro analogs, this compound serves as a key tool in SAR campaigns exploring how benzothiazole ring substitution influences target affinity and selectivity [1].

Peripheral Target Screening Where CNS Exclusion is Desired

The topological polar surface area of 96 Ų, which exceeds the 90 Ų threshold often associated with blood-brain barrier penetration, makes this compound a candidate for screening libraries aimed at peripheral targets, minimizing the risk of CNS side effects [1].

Quote Request

Request a Quote for 4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.